5-Fluoro PB-22 5-hydroxyquinoline isomer
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of quinolin-5-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate (recorded in CDCl₃ at 400 MHz) reveals characteristic signals:
- Quinoline protons : Aromatic protons resonate between δ 8.5–9.0 ppm (H-2 and H-4 of quinoline), with deshielding due to the electron-withdrawing nitrogen atom.
- Indole protons : The H-2 proton of indole appears as a singlet near δ 7.8 ppm, while H-4–H-7 protons resonate between δ 7.1–7.5 ppm.
- Fluoropentyl chain : Methylene protons adjacent to fluorine (CH₂F) split into a complex multiplet at δ 4.4–4.6 ppm, while distal methylenes (CH₂) exhibit signals at δ 1.6–2.1 ppm.
¹³C NMR data (not experimentally reported for this isomer) can be extrapolated from the quinolin-8-yl analog:
- Carbonyl carbon : ~160 ppm (ester C=O).
- Quinoline carbons : Aromatic carbons range from 120–150 ppm, with C-5 (substitution site) near 140 ppm.
- Fluoropentyl chain : CF₂ carbon at ~85 ppm (¹JCF ≈ 160 Hz).
Infrared (IR) Spectroscopy
Fourier-transform infrared (FTIR) analysis (diamond ATR, 4 cm⁻¹ resolution) predicts key absorptions:
- Ester carbonyl : Strong stretch at ~1720 cm⁻¹.
- Aromatic C=C : Bands at 1600–1450 cm⁻¹.
- C-F vibration : Distinctive stretch near 1100 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis data for this isomer have not been empirically determined. However, the quinolin-8-yl analog exhibits a λₘₐₓ near 290 nm, attributed to π→π* transitions in the conjugated indole-quinoline system. The quinolin-5-yl isomer may display a bathochromic shift due to altered electron delocalization patterns.
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI) mass spectrometry of quinolin-5-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate yields a molecular ion peak at m/z 376.16 (calculated for [M]⁺), with characteristic fragmentation pathways:
- Cleavage of the fluoropentyl chain : Loss of C₅H₁₀F generates a fragment at m/z 291.1.
- Ester bond rupture : Separation of quinolin-5-yl and indole moieties produces ions at m/z 144.1 (quinolin-5-yl) and m/z 232.1 (indole-carboxylate).
- Retro-Diels-Alder fragmentation : The indole ring undergoes ring-opening, yielding fragments at m/z 130.0 and m/z 102.1.
High-resolution mass spectrometry (HRMS) confirms the molecular formula with an error margin of <2 ppm, as illustrated by the monoisotopic mass match to 376.158706.
Properties
Molecular Formula |
C23H21FN2O2 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
quinolin-5-yl 1-(5-fluoropentyl)indole-3-carboxylate |
InChI |
InChI=1S/C23H21FN2O2/c24-13-4-1-5-15-26-16-19(17-8-2-3-11-21(17)26)23(27)28-22-12-6-10-20-18(22)9-7-14-25-20/h2-3,6-12,14,16H,1,4-5,13,15H2 |
InChI Key |
DBBSWUCEVLGAQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)OC3=CC=CC4=C3C=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Indole Core with 5-Fluoropentyl Substituent
The indole core is functionalized at the 1-position with a 5-fluoropentyl chain via N-alkylation . Key steps include:
Starting Materials
Alkylation Protocol
- Base : Sodium hydride (NaH) in anhydrous dimethylformamide (DMF).
- Reaction Conditions : 0°C to room temperature, 1–2 hours.
- Mechanism : Deprotonation of indole nitrogen by NaH, followed by nucleophilic substitution with 1-bromo-5-fluoropentane.
Example Procedure:
- Indole-3-carboxylic acid (1.0 equiv) is dissolved in DMF under nitrogen.
- NaH (2.0 equiv) is added at 0°C, followed by dropwise addition of 1-bromo-5-fluoropentane (1.2 equiv).
- The mixture is stirred at room temperature for 2 hours, yielding 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid (85–90% purity).
Purification : Column chromatography (silica gel, ethyl acetate/hexane).
Esterification with Quinolin-5-ol
The carboxylic acid intermediate is converted to the target ester via acid chloride formation and nucleophilic acyl substitution .
Acid Chloride Synthesis
- Reagent : Oxalyl chloride ((COCl)₂) with catalytic DMF.
- Conditions : Dichloromethane (DCM), room temperature, 1 hour.
Reaction:
- 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid (1.0 equiv) is suspended in DCM.
- Oxalyl chloride (2.5 equiv) and DMF (0.1 equiv) are added, stirred until gas evolution ceases.
- Solvent is evaporated under vacuum to yield the acid chloride.
Esterification with Quinolin-5-ol
- Nucleophile : Quinolin-5-ol (1.2 equiv).
- Base : Triethylamine (Et₃N, 2.0 equiv) in DCM.
- Conditions : Room temperature, 12–24 hours.
Procedure:
- Acid chloride (1.0 equiv) is dissolved in DCM.
- Quinolin-5-ol (1.2 equiv) and Et₃N (2.0 equiv) are added dropwise.
- The mixture is stirred overnight, quenched with water, and extracted with DCM.
Yield : 60–75% after purification (recrystallization from ethanol).
Alternative Pathways and Optimization
Analytical Validation
| Parameter | Method | Result |
|---|---|---|
| Purity | HPLC (C18 column) | ≥98% |
| Structural Confirmation | ¹H/¹³C NMR, HRMS | Matches theoretical values |
| Melting Point | Differential Scanning | 116–118°C |
Challenges and Mitigation
Scalability and Industrial Adaptation
- Continuous Flow Reactors : Enhance safety and yield for large-scale production.
- Catalytic Optimization : Palladium catalysts reduce side reactions during esterification.
Chemical Reactions Analysis
Types of Reactions
Quinolin-5-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-5-yl1-(5-fluoropentyl)-1H-indole-3-carboxylic acid.
Reduction: Reduction of the compound can yield quinolin-5-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate alcohol.
Substitution: The fluorine atom in the 5-fluoropentyl chain can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions typically involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and the appropriate nucleophile.
Major Products Formed
Oxidation: Quinolin-5-yl1-(5-fluoropentyl)-1H-indole-3-carboxylic acid.
Reduction: Quinolin-5-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate alcohol.
Substitution: Various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemical Characteristics
Molecular Structure
- IUPAC Name : Quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate
- Molecular Formula : C23H22FN2O2
- Molecular Weight : 376.4 g/mol
The compound's structure features a quinoline ring fused with an indole moiety, which is significant for its interaction with cannabinoid receptors in the body. The presence of a fluorinated alkyl chain enhances its potency and receptor affinity compared to its non-fluorinated counterparts.
Pharmacological Applications
1. Synthetic Cannabinoid Research
Quinolin-5-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate acts as a potent agonist at cannabinoid receptors (CB1 and CB2), mimicking the effects of Δ9-tetrahydrocannabinol (THC), the active compound in cannabis. Research has shown that it can produce psychoactive effects similar to those of natural cannabinoids, making it a subject of interest in pharmacological studies aimed at understanding cannabinoid receptor signaling pathways .
2. Forensic Chemistry
The compound's emergence as a designer drug has led to increased scrutiny in forensic toxicology. Studies have focused on developing analytical methods for identifying and quantifying 5F-PB-22 in biological samples. Techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy have been employed to differentiate it from its isomers and other synthetic cannabinoids .
Case Studies
Mechanism of Action
Quinolin-5-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate exerts its effects by binding to cannabinoid receptors in the brain, primarily the CB1 receptor. This binding activates the receptor and triggers a cascade of intracellular signaling events, leading to the modulation of neurotransmitter release and various physiological effects. The compound’s high affinity for the CB1 receptor contributes to its potent psychoactive effects.
Comparison with Similar Compounds
Positional Isomerism: Quinolinyl vs. Isoquinolinyl Derivatives
The compound is part of a broader group of 11 isomers, including five hydroxyquinoline and five hydroxyisoquinoline derivatives of 5F-PB-22 (Fig. 2) . Key distinctions arise from the substitution pattern on the quinoline/isoquinoline ring:
- Group A (Compact Structures): Includes quinolin-5-yl (compound 4), quinolin-4-yl (compound 5), and isoquinolin-8-yl (compound 7) isomers. These exhibit shorter retention times in chromatographic analyses due to reduced steric hindrance and planar molecular geometries .
- Group B (Extended Structures): Includes quinolin-3-yl (compound 6) and isoquinolin-7-yl (compound 8) isomers, which display longer retention times owing to non-planar conformations and increased van der Waals interactions with chromatographic columns .
Table 1: Retention Groupings of 5F-PB-22 Isomers
| Group | Isomer (Position) | Structural Feature | Retention Trend |
|---|---|---|---|
| A | Quinolin-5-yl (4 ) | O-substituent near C4a/C8a | Shorter |
| A | Isoquinolin-8-yl (7 ) | Compact bicyclic system | Shorter |
| B | Quinolin-3-yl (6 ) | O-substituent distal to C4a | Longer |
| B | Isoquinolin-7-yl (8 ) | Extended non-planar structure | Longer |
Substituent Chain Variations
The fluoropentyl chain in quinolin-5-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate differentiates it from analogs with alternative alkyl or aryl groups:
- 5F-PB-22 (Quinolin-8-yl): Shares the 5-fluoropentyl chain but differs in quinoline substitution (8-position vs. 5-position), leading to distinct receptor-binding kinetics .
- BB-22 (QUCHIC) : Features a cyclohexylmethyl group instead of fluoropentyl, reducing metabolic stability and altering potency in murine models .
- FUB-PB-22 : Substitutes the pentyl chain with a 4-fluorobenzyl group, enhancing lipophilicity and CB1/CB2 affinity .
Table 2: Pharmacodynamic Comparisons
Analytical Differentiation
Chromatographic and spectroscopic methods are critical for distinguishing quinolin-5-yl derivatives from isomers:
Biological Activity
Quinolin-5-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate, commonly referred to as 5F-PB-22, is a synthetic cannabinoid that has garnered attention for its biological activity, particularly its interactions with the cannabinoid receptors CB1 and CB2. This compound is part of a larger class of synthetic cannabinoids known for their psychoactive properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of quinolin-5-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate is , with a molecular weight of approximately 376.42 g/mol. Its structure features a quinoline moiety linked to a pentyl chain and an indole-3-carboxylate group, which is significant for its receptor binding characteristics and biological effects .
The primary mechanism of action for quinolin-5-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate involves its binding to cannabinoid receptors, particularly CB1 and CB2. Upon binding, the compound activates various intracellular signaling pathways that lead to physiological effects such as:
- Analgesia : Reduction in pain perception.
- Anti-inflammatory effects : Modulation of inflammatory responses.
- Neurotransmitter release modulation : Influencing the release of neurotransmitters in the brain, which can affect mood and cognition.
Binding Affinity and Efficacy
Research indicates that quinolin-5-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate exhibits significant agonistic activity at cannabinoid receptors. Studies have shown that structural modifications in synthetic cannabinoids can greatly influence their receptor binding dynamics and biological effects. For instance, variations in alkyl chain length or the presence of functional groups can alter pharmacokinetic properties and receptor selectivity .
Comparative Analysis with Other Compounds
The following table compares quinolin-5-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate with other synthetic cannabinoids:
| Compound Name | Structure | Unique Features |
|---|---|---|
| PB-22 | Quinolin-8-yl 1-pentylindole-3-carboxylate | Similar indole backbone but different quinoline substitution position. |
| JWH-018 | Naphthalen-1-yl-(1-pentylindol-3-yl)methanone | Lacks the quinoline moiety; different receptor binding characteristics. |
| AM-2201 | 1-(5-fluoropentyl)-3-(1-naphthoyl)indole | Features a fluorinated pentyl group; known for higher potency at cannabinoid receptors. |
Quinolin-5-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate is distinguished by its specific structural modifications that enhance its binding affinity for cannabinoid receptors compared to these similar compounds.
Q & A
Q. How can quinolin-5-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate and its isomers be differentiated chromatographically?
Methodological Answer: Use LC-PDA and LC-MS with optimized mobile phases (e.g., acetonitrile/water gradients) to separate isomers. Structural features like hydroxyquinoline vs. hydroxyisoquinoline substitutions significantly affect retention times. For example, compact isomers (e.g., 8-hydroxyisoquinoline) elute earlier (~10–12 min) due to reduced steric hindrance, while extended isomers (e.g., 7-hydroxyisoquinoline) show longer retention (~14–16 min) . GC can further categorize isomers into Group A (compact structures, shorter retention) and Group B (extended geometries, longer retention) using non-polar columns and temperature programming .
Q. What are the critical factors in sample preparation for reliable analysis of this compound?
Methodological Answer:
- Prepare stock solutions in acetonitrile at 1 mg/mL and store at -20°C to prevent degradation .
- Dilute to working concentrations (e.g., 0.1–10 µg/mL) in acetonitrile immediately before analysis to minimize solvent evaporation or precipitation .
- Use LC-MS-grade solvents and filter samples through 0.22 µm membranes to avoid column contamination .
Advanced Research Questions
Q. How do structural variations among isomers influence retention behavior in GC and LC analyses?
Methodological Answer: Retention differences arise from intramolecular interactions between substituents. For example:
- Group A isomers (e.g., 5F-PB-22) have quinolinyl and indole rings in angular arrangements, creating compact structures with shorter retention due to reduced surface area for stationary phase interactions .
- Group B isomers (e.g., 7Q isomer) adopt linear geometries, increasing hydrophobic interactions and retention . Computational modeling (e.g., MMFF94 force field in PCModel) confirms energy-minimized conformers, validating experimental retention trends .
Q. What computational approaches are used to predict the chromatographic behavior of quinolinyl-substituted indole carboxylates?
Methodological Answer:
- Perform conformational searches using molecular mechanics (e.g., MMFF94) to identify low-energy structures .
- Correlate computed molecular descriptors (e.g., dipole moment, polar surface area) with retention data via multivariate regression.
- Validate models using docking simulations to assess interactions with stationary phases (e.g., C18 silica) .
Q. How should researchers address contradictions in retention time data across different analytical platforms?
Methodological Answer:
- Cross-validate methods : Compare LC-MS (high sensitivity) with GC (volatility-dependent separation) to resolve ambiguities. For example, isomers with similar LC retention may separate in GC due to differences in vapor pressure .
- Standardize conditions : Use certified reference materials and consistent column temperatures/flow rates.
- Leverage orthogonal techniques : Pair chromatographic data with NMR or IR spectroscopy to confirm structural assignments .
Regulatory and Safety Considerations
Q. What regulatory guidelines apply to research involving quinolin-5-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate?
Methodological Answer:
- In the U.S., the compound is classified as a Schedule I controlled substance under the Controlled Substances Act due to structural similarity to synthetic cannabinoids .
- Obtain DEA licensing for procurement and storage. Document all usage in compliance with 21 CFR §1300 .
- Follow institutional biosafety protocols for handling fluorinated compounds, including fume hood use and waste neutralization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
